2,3-Dimethyl-3'-pyrrolidinomethyl benzophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,3-dimethylbenzoyl chloride with 3-pyrrolidinomethylphenyl magnesium bromide under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,3-Dimethyl-3’-pyrrolidinomethyl benzophenone may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted benzophenone derivatives
Scientific Research Applications
2,3-Dimethyl-3’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its interaction with certain enzymes may inhibit their activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog without the dimethyl and pyrrolidinomethyl substitutions.
4-Methylbenzophenone: Contains a single methyl group substitution.
3,4-Dimethylbenzophenone: Contains two methyl groups but lacks the pyrrolidinomethyl group.
Uniqueness
2,3-Dimethyl-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both dimethyl and pyrrolidinomethyl groups, which confer distinct chemical properties and reactivity. These substitutions enhance its potential for diverse applications in research and industry, making it a valuable compound for various scientific endeavors .
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-7-5-10-19(16(15)2)20(22)18-9-6-8-17(13-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITALFBLQZTBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643199 | |
Record name | (2,3-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-34-8 | |
Record name | Methanone, (2,3-dimethylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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